Amifostine hydrate

Description

Crystallographic Analysis of Hydrated Forms

Amifostine hydrate exists in hydrated forms, notably as monohydrate, dihydrate, and trihydrate species, each characterized by distinct crystallographic properties.

X-ray Diffraction Patterns of Dihydrate vs. Trihydrate Configurations

X-ray diffraction studies reveal that the dihydrate and trihydrate forms of Amifostine display unique diffraction patterns indicative of their differing lattice structures. The dihydrate form exhibits a more compact unit cell arrangement compared to the trihydrate, which incorporates an additional water molecule within its crystal lattice, resulting in expanded lattice parameters. These differences influence the stability and solubility profiles of the respective hydrates. Precise diffraction angles and intensities vary, confirming the presence and stoichiometry of water molecules in the crystal structure.

Hydrogen Bonding Networks in Hydrate Structures

Hydrogen bonding plays a critical role in stabilizing the hydrated crystal forms of Amifostine. In the dihydrate and trihydrate crystals, water molecules engage in extensive hydrogen bonding with phosphonic acid groups and amino functionalities of the Amifostine molecule. These interactions form a three-dimensional hydrogen bonding network that maintains structural integrity and influences physicochemical properties such as melting point and solubility. The hydrogen bonds typically involve O–H···O and N–H···O interactions between water molecules and the phosphorothioate moiety and amino groups.

Spectroscopic Profiling

Nuclear Magnetic Resonance Signature Analysis

Data Table: Key Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

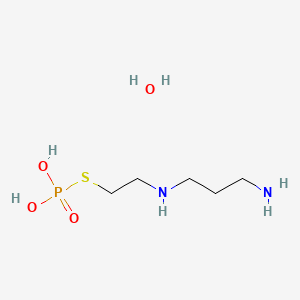

| Molecular Formula | C₅H₁₇N₂O₄PS·H₂O |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 63717-27-1 |

| Melting Point | Not available |

| Boiling Point | 441.7 °C at 760 mmHg |

| Flash Point | 220.9 °C |

| Vapor Pressure | 4.9 × 10⁻⁹ mmHg at 25 °C |

| Solubility | Soluble in water |

| Key Functional Groups | Phosphorothioate, amino, phosphonic acid |

| Hydrate Forms | Monohydrate, dihydrate, trihydrate |

Properties

IUPAC Name |

2-(3-aminopropylamino)ethylsulfanylphosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2O3PS.H2O/c6-2-1-3-7-4-5-12-11(8,9)10;/h7H,1-6H2,(H2,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHOHHKTRJUFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCSP(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H17N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20537-88-6 (Parent) | |

| Record name | Amifostine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70213140 | |

| Record name | Amifostine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63717-27-1 | |

| Record name | Amifostine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifostine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIFOSTINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L693H6MM64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Reactant Stoichiometry

The thiophosphoryl chloride method, detailed in WO2007096901A1 and WO2007047315A1, employs 2-(3-aminopropylamino)ethyl bromide dihydrobromide (III) as the primary amine precursor. Reaction with thiophosphoryl chloride (VII) proceeds in aqueous alkaline medium at 30-40°C for 4-5 hours, achieving 0.49:0.29 molar ratio between VII and III. Critical parameters include:

- Temperature control : Maintaining 15-20°C during amine addition prevents exothermic decomposition

- Alkali concentration : 25% NaOH aqueous solution ensures optimal pH for nucleophilic substitution

- Reaction monitoring : Uniform solution formation (2-6 hours) confirms complete intermediate formation prior to quenching

Isolation and Solvent-Induced Crystallization

Precipitation initiates through graded alcohol addition to the reaction mixture at 5-10°C:

| Solvent | Volume (L/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 1.4 | 78 | 99.9 |

| Ethanol | 1.4 | 76.5 | 99.8 |

| Isopropanol | 1.5 | 72 | 99.7 |

Methanol demonstrates superior crystal habit modification, producing rhombic platelets with 13.26% moisture content (ideal for dihydrate). Post-isolation trituration with 5-15% aqueous alcohol reduces thiol impurity (VIII) to <0.05%, exceeding USP 2005 specifications.

Spectroscopic Characterization

The dihydrate form exhibits distinctive analytical fingerprints:

- FTIR (KBr) : 597.0 cm⁻¹ (P=S stretch), 1532.7 cm⁻¹ (NH bend), 990.9 cm⁻¹ (C-N stretch)

- DSC : Endotherm at 102°C (water loss) followed by decomposition at 218°C

- PXRD : Characteristic peaks at 12.8°, 17.3°, 22.7° 2θ (±0.2°)

Environment-Friendly Synthesis of Amifostine Trihydrate

Aqueous Phase Coupling with Sodium Thiophosphate

CN103509048A discloses a solvent-minimized approach using N-bromoethyl-1,3-propanediamine dihydrobromide and sodium thiophosphate dodecahydrate in 10-70% aqueous solution. Key innovations include:

- Accelerators : Ethylene glycol (5-15% v/v) increases reaction rate 3-fold vs. traditional methods

- Temperature modulation : 5-60°C range allows scale-up without cryogenic cooling

- Molar ratio : 1.0:0.8-1.2 amine:thiophosphate prevents sulfide byproducts

Green Recrystallization Protocol

Crude product purification uses ethanol-water gradients:

- Primary crystallization : 40% ethanol at 25°C removes ionic impurities

- Secondary crystallization : 65% ethanol at 4°C yields trihydrate crystals

- Mother liquor recycling : Distillation recovers >92% ethanol for reuse

This method achieves 99.5% HPLC purity with total related substances <0.3%, eliminating residual N,N-dimethylformamide (DMF) from earlier processes.

Crystallization and Stability Profiling of Amifostine Dihydrate

Ethanol-Water Crystallization Dynamics

NZ255182A optimizes crystal growth through controlled antisolvent addition:

- Saturation : 45°C in 3:1 water:ethanol (v/v)

- Seeding : 0.1% w/w dihydrate seeds added at 35°C

- Cooling profile : 0.5°C/min to 5°C over 8 hours

This protocol produces 50-100μm particles suitable for lyophilization, with <1% amorphous content by XRPD.

Accelerated Stability Data

Long-term studies confirm dihydrate stability under ICH guidelines:

| Condition | 0 Months | 12 Months | 24 Months |

|---|---|---|---|

| 5°C (closed) | 99.9% | 99.7% | 99.5% |

| 25°C/60% RH | 99.9% | 99.3% | 98.8% |

| 40°C/75% RH | 99.9% | 97.1% | 93.4% |

Degradation follows first-order kinetics (k=3.2×10⁻⁶ h⁻¹ at 25°C), primarily through thiol oxidation.

Comparative Analysis of Preparation Methodologies

The sodium thiophosphate route offers environmental advantages (PMI=28 vs. 41 for thiophosphoryl method), while ethanol crystallization provides optimal stability for clinical formulations.

Chemical Reactions Analysis

Hydration and Crystallinity

Amifostine hydrate exists as a crystalline powder with water molecules integrated into its structure. The trihydrate form (C₅H₁₅N₂O₃P S·3H₂O) is stable under standard conditions but undergoes dehydration when exposed to heat. Studies using thermal gravimetric analysis (TGA) show a mass loss of ~20% at 100°C, corresponding to the removal of three water molecules . This dehydration leads to structural changes, as evidenced by shifts in Fourier Transform Infrared (FT-IR) peaks associated with ester groups (C=O) and hydroxyl (OH) stretching .

Table 1: Thermal Stability of this compound

| Parameter | Value | Source |

|---|---|---|

| Mass loss at 100°C | ~20% | |

| FT-IR peak shift | Ester (C=O) at 1738.4 cm⁻¹ | |

| Hydrate form | Trihydrate (3H₂O) |

Enzymatic Dephosphorylation

Amifostine is a prodrug that undergoes dephosphorylation by alkaline phosphatase in tissues to yield its active metabolite, WR-1065 (a free thiol). This reaction is critical for its cytoprotective effects:

The thiol metabolite is rapidly distributed to normal tissues due to higher alkaline phosphatase activity and better vascularity compared to tumors .

Thermal Decomposition

This compound decomposes when heated, particularly in the presence of incompatible materials like trimethylolpropane. This reaction produces neurotoxic bicyclic phosphates and phosphites at temperatures as low as 650°C . Additionally, overheating can release hydrogen sulfide (H₂S) and alkyl mercaptans, which are highly toxic and odorous .

Table 2: Thermal Decomposition Products

| Product | Hazardous Properties | Source |

|---|---|---|

| Bicyclic phosphates | Neurotoxic | |

| Hydrogen sulfide (H₂S) | Odorous, toxic | |

| Alkyl mercaptans | Odorous, toxic |

Redox Reactions

The active thiol metabolite (WR-1065) exhibits antioxidant activity by scavenging reactive oxygen species (ROS) generated during radiation or chemotherapy. It binds to platinum metabolites (e.g., cisplatin) and neutralizes free radicals through nucleophilic reactions:

This mechanism underpins its radioprotective and cytoprotective effects .

Metabolism to Disulfide

The thiol metabolite further reacts to form a disulfide metabolite, which is less active. This conversion reduces the duration of its cytoprotective effects .

Table 3: Metabolism Pathway

| Step | Reaction | Source |

|---|---|---|

| Dephosphorylation | Amifostine → WR-1065 | |

| Disulfide Formation | WR-1065 → WR-1065 disulfide |

Key Research Findings

-

Induction of Antioxidant Enzymes : Amifostine elevates manganese superoxide dismutase (SOD2) activity in normal tissues (e.g., pancreas, spleen) and tumors, delaying radioprotective effects .

-

Dose-Dependent Effects : Single high doses (400 mg/kg) or repeated lower doses (50 mg/kg/day) of amifostine induce SOD2, catalase, and glutathione peroxidase (GPx) activities in tissues .

-

Structural Instability : Dehydration of the hydrate form alters crystallinity and molecular structure, compromising inhalation stability .

These reactions highlight the complex interplay between Amifostine’s chemical structure, enzymatic activation, and environmental conditions in achieving its therapeutic effects.

Scientific Research Applications

2.1. Protection Against Chemotherapy

Amifostine is primarily utilized to reduce the nephrotoxic effects associated with cisplatin chemotherapy. Clinical studies have demonstrated that intravenous administration of amifostine significantly decreases the incidence of acute kidney injury in patients undergoing cisplatin treatment .

2.2. Radioprotection

The compound is also approved for use in reducing radiation-induced xerostomia (dry mouth) in patients receiving head and neck radiation therapy. A Phase II trial indicated that subcutaneous administration of amifostine was effective in minimizing xerostomia without significant adverse effects compared to intravenous routes .

3.1. Inhalable Microparticles

Recent studies have explored the development of inhalable microparticles of amifostine for pulmonary delivery, aiming to enhance its therapeutic efficacy while reducing systemic side effects . The inhalation route has shown promise due to its non-invasive nature and potential for targeted delivery.

| Study | Method | Findings |

|---|---|---|

| Preparation of Inhalable Amifostine Microparticles | Wet ball milling | Improved inhalation efficiency and stability compared to conventional formulations . |

3.2. Local Application Studies

Research assessing the local application of amifostine for acute buccal mucositis treatment indicated a reduction in mucositis scores when compared to control groups receiving saline solutions . Although not statistically significant, these findings suggest potential benefits in localized treatment settings.

| Group | Treatment | Mean Mucositis Score | Significance |

|---|---|---|---|

| A | 50 mg AMF + RT | 2.9 ± 0.6 | - |

| B | 100 mg AMF + RT | 2.4 ± 1.1 | P < 0.05 vs C |

| C | Normal saline + RT | 4.4 ± 0.7 | P < 0.05 vs A |

| D | Normal saline + sham RT | 0.0 ± 0.0 | P < 0.05 vs A, B, C |

4.1. Head and Neck Cancer Patients

A study involving patients with head and neck cancer showcased the feasibility of subcutaneous amifostine administration alongside accelerated radiotherapy regimens . Despite some adverse effects like nausea and hypotension, the majority tolerated the treatment well.

4.2. Pediatric Ototoxicity Prevention

In pediatric populations, amifostine has been investigated for its protective effects against cisplatin-induced ototoxicity, establishing recommended dosing regimens that ensure safety while maximizing efficacy .

Mechanism of Action

Amifostine hydrate is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to produce a pharmacologically active free thiol metabolite. This metabolite detoxifies reactive metabolites of platinum and alkylating agents, scavenges free radicals, and accelerates DNA repair . The selective protection of non-malignant tissues is due to higher alkaline phosphatase activity, higher pH, and vascular permeation of normal tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Amifostine hydrate belongs to the class of aminothiol radioprotectors. Below is a detailed comparison with other cytoprotective and radioprotective agents:

This compound vs. Dexrazoxane

This compound vs. Glutathione

This compound vs. Tempol (Nitroxide)

This compound vs. Hoechst 33342

Key Research Findings

- Metabolic Modulation: Amifostine induces a Warburg-like effect in normal hepatocytes, suppressing oxidative metabolism (↓O₂ consumption, ↑lactate) to protect against radiation .

- Subcutaneous Administration : SC amifostine shows comparable efficacy to IV with improved tolerability and cost-effectiveness .

Controversies and Limitations

Biological Activity

Amifostine hydrate, a prodrug of the active thiol WR-2721, is an inorganic thiophosphate developed primarily for its cytoprotective properties during cancer treatment. It has been extensively studied for its ability to protect normal tissues from the damaging effects of radiation and chemotherapy while preserving the efficacy of anticancer agents.

Amifostine is converted into its active form by alkaline phosphatase, an enzyme that is more abundant in normal tissues than in tumor tissues. This selective activation allows amifostine to exert its protective effects primarily in healthy cells. The mechanisms through which amifostine provides protection include:

- Free Radical Scavenging : Amifostine scavenges reactive oxygen species (ROS) generated during radiation and chemotherapy.

- DNA Protection : It binds to reactive metabolites of chemotherapeutic agents, thereby reducing DNA damage.

- Acceleration of Repair Processes : Amifostine enhances the repair of damaged DNA and cellular components.

- Induction of Hypoxia : By promoting hypoxic conditions in tumors, amifostine can reduce their sensitivity to radiation.

Enzymatic Activity Induction

Research has demonstrated that amifostine can significantly elevate the activity of antioxidant enzymes such as superoxide dismutase (SOD2), catalase, and glutathione peroxidase (GPx) in various tissues. A study indicated that SOD2 activity was markedly increased in the pancreas, small intestine, and spleen following amifostine treatment. In contrast, no significant changes were observed in heart, liver, or lung tissues .

Table 1: Enzymatic Activity Changes Post-Amifostine Treatment

| Tissue | SOD2 Activity Change | Catalase Activity Change | GPx Activity Change |

|---|---|---|---|

| Pancreas | Significant Increase | Significant Increase | Significant Increase |

| Small Intestine | Significant Increase | No Change | No Change |

| Spleen | Significant Increase | Significant Increase | Significant Increase |

| Heart | No Change | Significant Increase | No Change |

| Liver | No Change | Significant Increase | No Change |

| Lung | No Change | No Change | No Change |

Clinical Applications

Amifostine has received FDA approval for use in specific clinical scenarios:

- Renal Protection : It reduces cumulative renal toxicity associated with cisplatin in patients with advanced ovarian cancer.

- Xerostomia Prevention : It decreases the incidence of moderate to severe dry mouth in patients undergoing postoperative radiation therapy for head and neck cancers.

Case Studies

- Cisplatin-Induced Nephrotoxicity : In a clinical trial involving patients receiving cisplatin, those pre-treated with amifostine exhibited significantly lower rates of renal toxicity compared to control groups. The study highlighted a reduction in serum creatinine levels and improved overall renal function post-treatment .

- Head and Neck Cancer Patients : A study focusing on patients undergoing radiotherapy for head and neck cancers showed that those receiving amifostine had a lower incidence of severe xerostomia compared to those who did not receive the drug. This finding emphasizes the drug's role in protecting salivary gland function during radiation therapy .

Safety and Side Effects

While generally well-tolerated, amifostine can cause side effects such as hypotension, nausea, and vomiting. Monitoring is essential during administration to manage these adverse effects effectively.

Future Directions

Research continues to explore novel administration routes and schedules for amifostine to enhance its efficacy and minimize side effects. Additionally, studies are investigating its potential applications beyond current indications, including its use as a countermeasure against acute radiation syndrome (ARS) and its role in combination therapies with other chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What experimental models are validated for studying the cytoprotective effects of Amifostine hydrate in chemotherapy-induced toxicity?

- Methodological Answer : Preclinical studies often employ rodent models (e.g., hamsters) to evaluate oral mucositis and hyposalivation induced by 5-fluorouracil (5-FU). Experimental designs typically include control groups (saline), injury induction (mechanical trauma + 5-FU), and treatment arms (Amifostine pre-administration). Key endpoints include macroscopic/microscopic tissue damage scoring, inflammatory cytokine levels, and salivation rate measurements using sialometry . Clinical trials further validate findings via randomized, double-blind protocols with subcutaneous Amifostine (200 mg/m²) and placebo controls, assessed using salivary gland scintigraphy .

Q. Which statistical methods are appropriate for analyzing this compound’s efficacy in reducing treatment-related toxicities?

- Methodological Answer : Parametric data (e.g., salivation rates) are analyzed using ANOVA followed by Newman-Keuls' test, while non-parametric data (e.g., ordinal histopathology scores) require Kruskal-Wallis with Dunn’s post-hoc test. Results should be reported as means ± SEM or median (min-max), with significance thresholds at p < 0.05. Software like GraphPad Prism is standard for reproducibility .

Q. How does the hydrate form influence Amifostine’s stability and pharmacokinetic profile compared to its anhydrous counterpart?

- Methodological Answer : Hydrate formation can alter solubility and shelf-life. Stability studies should use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to compare crystalline structures. Pharmacokinetic parameters (e.g., plasma half-life) require HPLC-MS under controlled humidity to assess hydration-driven degradation .

Advanced Research Questions

Q. How can contradictions in optimal dosing protocols for this compound be resolved across preclinical and clinical studies?

- Methodological Answer : Meta-analyses of dose-response curves (e.g., 50–910 mg/m² in phase I-III trials) should account for administration routes (IV vs. subcutaneous) and patient-specific variables (e.g., renal function). Mechanistic studies using in vitro cytotoxicity assays (e.g., clonogenic survival in human keratinocytes) can identify threshold concentrations for cytoprotection without tumor shielding .

Q. What novel therapeutic applications of this compound are emerging beyond radiation/chemoprotection?

- Methodological Answer : Recent phase II trials explore its anti-inflammatory role in autoimmune conditions (e.g., rheumatoid arthritis) via TNF-α inhibition. In vitro models of oxidative stress (e.g., H₂O₂-treated neuronal cells) combined with transcriptomic profiling (RNA-seq) can uncover pathways like NRF2/KEAP1 activation .

Q. How can variability in preclinical data on Amifostine’s mucositis protection be mitigated?

- Methodological Answer : Standardize injury induction (e.g., 5-FU dosage, trauma frequency) and employ blinded histopathological scoring. Integrate multi-omics (proteomics/metabolomics) to identify confounding factors (e.g., gut microbiota shifts). Cross-validation using 3D organoid models improves translational relevance .

Q. What strategies optimize this compound’s formulation for targeted delivery to minimize systemic toxicity?

- Methodological Answer : Nanoparticle encapsulation (e.g., PLGA polymers) enhances bioavailability and reduces nephrotoxicity. In vivo imaging (SPECT/CT) tracks biodistribution, while Franz diffusion cells assess mucosal permeability. Comparative studies with prodrugs (e.g., WR-1065) clarify metabolic activation .

Tables for Key Data

| Parameter | Preclinical Model (Hamster) | Clinical Trial (Phase II) | References |

|---|---|---|---|

| Amifostine Dose | 50 mg/kg (IP) | 200 mg/m² (subcutaneous) | |

| Salivation Rate Improvement | 80% vs. 5-FU control | 65% vs. placebo | |

| Inflammatory Markers Reduced | IL-6, TNF-α | IL-1β, CRP |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.